molecular formula C30H29FN2O5 B11668880 (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11668880
M. Wt: 516.6 g/mol
InChI Key: OORYONWSTWSUGR-LFVJCYFKSA-N
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Description

(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, tert-butylphenyl, ethoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.

    Attachment of the ethoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using ethoxy and fluorophenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and tert-butyl groups.

    Reduction: Reduction reactions can occur at the diazinane ring, potentially leading to ring-opening.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, and carboxylic acids.

    Reduction: Reduced forms of the diazinane ring and its derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

    Material Science: It is used in the development of advanced materials with specific properties.

Biology

    Biochemical Studies: The compound is used to study enzyme interactions and metabolic pathways.

    Drug Development: It serves as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Used in the development of diagnostic agents for various medical conditions.

Industry

    Polymer Production: The compound is used in the synthesis of specialized polymers with unique properties.

    Coatings and Adhesives: It is employed in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-Tert-butylphenyl)-5-({3-methoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
  • (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Uniqueness

The unique combination of tert-butylphenyl, ethoxy, and fluorophenyl groups in (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione distinguishes it from similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H29FN2O5

Molecular Weight

516.6 g/mol

IUPAC Name

(5E)-1-(4-tert-butylphenyl)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H29FN2O5/c1-5-37-26-17-20(8-15-25(26)38-18-19-6-11-22(31)12-7-19)16-24-27(34)32-29(36)33(28(24)35)23-13-9-21(10-14-23)30(2,3)4/h6-17H,5,18H2,1-4H3,(H,32,34,36)/b24-16+

InChI Key

OORYONWSTWSUGR-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)(C)C)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)(C)C)OCC4=CC=C(C=C4)F

Origin of Product

United States

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